molecular formula C19H14BrNO6 B3464144 (3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one CAS No. 6019-78-9

(3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one

Número de catálogo: B3464144
Número CAS: 6019-78-9
Peso molecular: 432.2 g/mol
Clave InChI: QXOBHMWBLOCXKP-NTUHNPAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one is a furanone derivative characterized by a 4-bromophenyl substituent at position 5 and a benzylidene moiety at position 2. The benzylidene group is substituted with 4,5-dimethoxy and 2-nitro groups, which confer distinct electronic and steric properties.

Propiedades

IUPAC Name

(3E)-5-(4-bromophenyl)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO6/c1-25-17-8-12(15(21(23)24)10-18(17)26-2)7-13-9-16(27-19(13)22)11-3-5-14(20)6-4-11/h3-10H,1-2H3/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOBHMWBLOCXKP-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360597
Record name BAS 02012336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6019-78-9
Record name BAS 02012336
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

(E)-5-(1H-Benzo[d]imidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one
  • Substituents : The benzylidene group has 3,4,5-trimethoxy substituents instead of 4,5-dimethoxy-2-nitro.
  • This compound exhibits superior cytotoxicity against cancer cells, attributed to interactions with VEGFR and tubulin .
  • Implications for Target Compound: The nitro group in the target compound may improve binding affinity to enzymes like tyrosine tRNA synthase (observed in related nitro-substituted furanones) but reduce solubility compared to trimethoxy analogs .
3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one
  • Substituents : Features a 4-nitrophenyl hydrazine group at position 3.
  • Key Differences : The nitro group is part of a hydrazine linker rather than directly attached to the benzylidene. This structural variation correlates with antibacterial activity, suggesting nitro placement significantly impacts biological target specificity .
(3E)-5-(4-Chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one
  • Substituents : Chlorophenyl at position 5 and a furan-based benzylidene.
  • The furan substituent lacks the electron-withdrawing nitro group, which may reduce stability in oxidative environments .
Three-Component Reactions
  • Target Compound Synthesis : Likely synthesized via a three-component reaction involving 5-(4-bromophenyl)furan-2(3H)-one, triethyl orthoformate, and a nitro-substituted benzaldehyde derivative, as inferred from analogous protocols .
  • Comparison with 5-(4-Chlorophenyl)-3-[(pyridin-2-ylamino)methylene]furan-2(3H)-one: Reaction Conditions: Polar aprotic solvents (e.g., 1,4-dioxane) yield higher product purity (75–85%) for amino-substituted analogs. The nitro group in the target compound may necessitate harsher conditions (e.g., elevated temperatures) due to reduced nucleophilicity .
Antitumor Activity
  • Trimethoxybenzylidene Analog : Displays IC₅₀ values < 10 μM in breast cancer cell lines, linked to tubulin polymerization inhibition .
  • Hydrazinyl-Nitro Analog : Shows moderate antitumor activity but strong antibacterial effects, highlighting the role of nitro group positioning .
Antibacterial Activity
  • 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one : Inhibits Staphylococcus aureus (MIC = 8 μg/mL), suggesting nitro groups enhance antibacterial potency when paired with hydrazine linkers .

Data Tables

Table 1. Structural and Functional Comparison of Furanone Derivatives

Compound Name Substituents (Position 3) Position 5 Key Biological Activity Reference
(3E)-5-(4-Bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one 4,5-dimethoxy-2-nitrobenzylidene 4-bromophenyl Inferred kinase modulation N/A
(E)-5-(1H-Benzo[d]imidazol-2-yl)-3-(3,4,5-trimethoxybenzylidene)furan-2(3H)-one 3,4,5-trimethoxybenzylidene Benzimidazole Cytotoxicity (IC₅₀ < 10 μM)
3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one 4-nitrophenyl hydrazine 4-bromophenyl Antibacterial (MIC = 8 μg/mL)
(3E)-5-(4-Chlorophenyl)-3-(furan-2-ylmethylidene)furan-2(3H)-one Furan-2-ylmethylidene 4-chlorophenyl Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one
Reactant of Route 2
(3E)-5-(4-bromophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)furan-2(3H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.